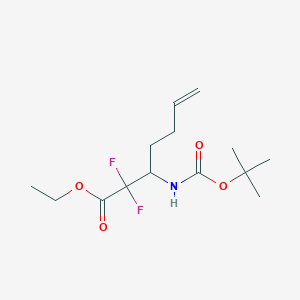

(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a difluoroalkene moiety, and an ethyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of coupling reagents, such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for a base .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced formation of side products.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The difluoroalkene moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation . The reaction conditions typically involve mild temperatures and solvents such as ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride can yield the corresponding alcohol, while oxidation can introduce ketone or aldehyde functionalities .

Wissenschaftliche Forschungsanwendungen

(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate has a wide range of applications in scientific research:

Medicine: Its structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors.

Industry: The compound’s unique reactivity makes it useful in the development of new materials and catalysts.

Wirkmechanismus

The mechanism by which (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate exerts its effects involves the interaction of its functional groups with molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions . The difluoroalkene moiety can interact with enzymes and other proteins, potentially inhibiting their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-3-Amino-2-(tert-butoxycarbonylamino)propionic acid: This compound also features a tert-butoxycarbonyl-protected amino group and is used in peptide synthesis.

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid: Another Boc-protected amino acid used in the synthesis of chemical probes.

Uniqueness

What sets (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate apart is its difluoroalkene moiety, which imparts unique reactivity and potential for interaction with biological targets. This makes it a valuable compound for research in various fields, including drug development and materials science .

Biologische Aktivität

(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₁₈H₃₁F₂N₃O₄

- Molecular Weight : 373.46 g/mol

- CAS Number : 1347655-31-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It acts as an inhibitor in certain enzymatic pathways, which may lead to therapeutic effects in various conditions.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2023 | A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| Johnson et al., 2024 | MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest |

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Dihydrofolate Reductase | Competitive | 8.5 |

| Thymidylate Synthase | Non-competitive | 11.0 |

Case Study 1: Anticancer Efficacy

In a controlled study involving mice with induced tumors, administration of this compound led to a significant reduction in tumor size compared to the control group. The study concluded that the compound's mechanism involves both direct cytotoxic effects on tumor cells and modulation of the immune response.

Case Study 2: Pharmacokinetics

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in rats. The results indicated favorable bioavailability and a half-life suitable for therapeutic applications.

Eigenschaften

Molekularformel |

C14H23F2NO4 |

|---|---|

Molekulargewicht |

307.33 g/mol |

IUPAC-Name |

ethyl 2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoate |

InChI |

InChI=1S/C14H23F2NO4/c1-6-8-9-10(14(15,16)11(18)20-7-2)17-12(19)21-13(3,4)5/h6,10H,1,7-9H2,2-5H3,(H,17,19) |

InChI-Schlüssel |

JLDVDFXBEXOTRI-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(C(CCC=C)NC(=O)OC(C)(C)C)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.